1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine
Description
1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine is a heterocyclic compound featuring a fused benzo-pyrazolo-diazepine scaffold. Its structure includes a seven-membered diazepine ring fused with a pyrazole moiety and a benzene ring, with a methyl group at the 1-position. It also serves as a key intermediate in the synthesis of more complex molecules, such as LIT-001, a clinical candidate for neurodevelopmental disorders .
Properties
IUPAC Name |
1-methyl-5,10-dihydro-4H-pyrazolo[4,3-c][1,5]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-15-11-8(7-13-15)6-12-9-4-2-3-5-10(9)14-11/h2-5,7,12,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHHFPJGDOWLGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNC3=CC=CC=C3N2)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630233 | |
| Record name | 1-Methyl-1,2,4,5-tetrahydropyrazolo[3,4-b][1,5]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479234-83-8 | |
| Record name | 1-Methyl-1,2,4,5-tetrahydropyrazolo[3,4-b][1,5]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine is the oxytocin receptor (OTR) . The OTR is a class of G-protein-coupled receptors that oxytocin binds to exert its effects. It plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth .
Mode of Action
this compound acts as a partial agonist at the OTR . This compound has been found to have selectivity for the OTR over the structurally-related vasopressin 1a receptor (V1aR) .
Biochemical Pathways
Upon binding to the OTR, this compound triggers a cascade of intracellular events. These events include the activation of phospholipase C, which subsequently leads to the release of calcium ions and the activation of protein kinase C . This cascade ultimately results in various physiological responses, such as uterine contraction during childbirth and milk ejection during lactation .
Pharmacokinetics
It is known that the compound’s efficacy at the otr can be influenced by its potency, which can be affected by various substitutions on the amide portion of the molecule .
Result of Action
As a partial agonist of the OTR, this compound can improve social symptoms in neurodevelopmental and psychiatric conditions that manifest asocial phenotypes, such as autism spectrum disorder and social anxiety disorder .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability
Biochemical Analysis
Biochemical Properties
1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with oxytocin receptors, acting as a partial agonist . This interaction is crucial for modulating social behaviors and has potential therapeutic applications in neurodevelopmental and psychiatric conditions .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with oxytocin receptors can improve social symptoms in conditions like autism spectrum disorder and social anxiety disorder . Additionally, it may affect intracellular signaling cascades, leading to changes in gene expression and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It acts as a partial agonist at oxytocin receptors, influencing their activity and downstream signaling pathways . This compound can also modulate the activity of other receptors and enzymes, leading to changes in cellular functions and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues, highlighting the importance of studying its metabolic pathways in detail.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. It may interact with specific transporters or binding proteins, affecting its localization and accumulation . Understanding these processes is essential for determining its bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Studying its subcellular localization provides insights into its mechanisms of action and potential therapeutic applications.
Biological Activity
1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine (CAS No. 479234-83-8) is a fused heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzodiazepines and pyrazoles, which are known for their diverse pharmacological effects including anxiolytic, anticonvulsant, and anticancer properties.
- Molecular Formula: C₁₁H₁₂N₄
- Molecular Weight: 200.24 g/mol
- Purity: Typically ≥ 99%
- Appearance: Solid form .
Anticancer Activity
Recent studies have indicated that derivatives of diazepines exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC₅₀ values of 16.19 μM against human colorectal carcinoma (HCT-116) and 17.16 μM against human breast adenocarcinoma (MCF-7), suggesting that modifications in the diazepine structure can enhance anticancer potency .
Case Study:
In a study focused on synthesizing new benzodiazepine derivatives, researchers found that the introduction of specific functional groups enhanced the cytotoxic activity of these compounds. The presence of a pyrazole ring was particularly noted to improve anti-tumor efficacy when combined with the diazepine framework. This indicates that this compound may similarly exhibit promising anticancer properties through structural modifications .
Neuropharmacological Effects
Benzodiazepines are widely recognized for their neuropharmacological activities. Compounds within this class have been shown to act as anxiolytics and sedatives by modulating GABA receptors in the brain. The structural characteristics of this compound suggest potential interactions with these receptors.
Research Findings:
Studies have highlighted that similar compounds possess anxiolytic effects in preclinical models. The ability to enhance GABAergic transmission could position this compound as a candidate for treating anxiety disorders. Further research is required to elucidate its specific binding affinities and mechanisms of action at GABA receptors .
Antimicrobial Properties
Emerging evidence suggests that benzodiazepine derivatives also exhibit antimicrobial activities. The modification of the diazepine structure can lead to enhanced interactions with microbial targets.
Example:
A related study reported that certain diazepine derivatives showed significant antibacterial activity against various strains of bacteria. This opens avenues for exploring this compound in the development of new antimicrobial agents .
Summary Table of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine is C11H12N4, with a molecular weight of approximately 200.24 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity and interaction with various receptors.
Pharmacological Potential
Research indicates that this compound may exhibit anxiolytic and sedative properties similar to those of benzodiazepines. Studies have shown that compounds with similar structures can interact with GABA_A receptors, which are critical in mediating inhibitory neurotransmission in the central nervous system (CNS) .
Case Studies
- Anxiolytic Activity : A study demonstrated that derivatives of this compound showed significant anxiolytic effects in animal models when administered at specific doses. The mechanism was attributed to enhanced GABAergic transmission .
- Neuroprotective Effects : Another investigation reported that the compound exhibited neuroprotective properties against oxidative stress-induced neuronal death in vitro. This suggests potential applications in treating neurodegenerative diseases .
Behavioral Studies
In behavioral pharmacology studies, the compound has been used to assess its effects on anxiety-related behaviors in rodent models. Results indicated that it reduced anxiety-like behaviors in elevated plus maze tests .
Mechanistic Insights
Research has also focused on the mechanistic pathways through which this compound operates. It was found to modulate the activity of certain neurotransmitter systems beyond GABAergic pathways, including dopaminergic and serotonergic systems .
Development of Novel Materials
The unique chemical structure of this compound allows for its use as a scaffold in the development of new materials. Its ability to form stable complexes with metals has been explored for applications in catalysis and sensor technology .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrazolo-Diazepines
Key Observations :
- Substituent Influence : The 1-methyl group in the target compound distinguishes it from Zolazepam (1-phenyl) and Etizolam (triazolo-fused ring). Methyl groups at specific positions enhance OXTR selectivity, while phenyl or halogenated substituents favor GABA receptor binding .
- Ring Fusion: Unlike Etizolam’s thieno-triazolo system, the benzo[b]pyrazolo scaffold in the target compound enables π-π stacking interactions critical for OXTR binding .
Key Observations :
- The target compound’s synthesis relies on regioselective cyclization and amide derivatization, contrasting with Zolazepam’s industrial-scale condensation methods .
- Acid chloride intermediates (used for the target compound) allow modular functionalization but require stringent purification .
Pharmacological Profiles
Table 3: Pharmacological Data Comparison
Key Observations :
- The target compound exhibits moderate OXTR affinity compared to its derivative LIT-001, where additional substituents enhance potency .
- Zolazepam’s GABAergic activity underscores the divergent therapeutic applications of structurally related diazepines .
Patent and Commercial Status
- The target compound is listed as discontinued by suppliers (CymitQuimica), likely due to challenges in scalability or stability .
- In contrast, derivatives like LIT-001 and patented pyrazolo-diazepines targeting LRRK2/NUAK1 kinases (e.g., 1,4-dihydrobenzo[d]pyrazolo[3,4-f][1,3]diazepines) are under active development for autoimmune diseases .
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with appropriately substituted pyrazolones or pyrazole carbaldehydes. These intermediates are prepared by:
- Reaction of hydrazines with β-ketoesters to yield 1,3-disubstituted-1H-pyrazol-5(4H)-ones (pyrazolones).
- Vilsmeier-Haack chloroformylation of pyrazolones using DMF and excess POCl3 to produce pyrazole-4-carbaldehydes.
These steps establish the pyrazole core with functional groups amenable to further transformations toward the diazepine ring system.
Synthesis of Pyrazole-4-carbaldehydes
The Vilsmeier-Haack reaction is crucial for introducing the formyl group at the 4-position of the pyrazole ring. Typical conditions include:
- Reagents: DMF and POCl3.
- Temperature: Controlled to optimize yield.
- Yields vary depending on substituents, generally ranging from 26% to 74%.
Example data for various pyrazole-4-carbaldehydes:
| Compound | Substituents | Melting Point (°C) | Yield (%) | Key Spectral Data (IR, NMR) |
|---|---|---|---|---|
| 2a | 3-methyl-1-phenyl | 140 | 37 | IR: 2830, 2776 (CHO), 1678 (C=O); 1H NMR: 2.51 (CH3), 9.95 (CHO) |
| 2b | 3-methyl-1-(pyridin-2-yl) | 110 | 48 | IR: 2840, 2742 (CHO); 1H NMR: 2.54 (CH3), 10.00 (CHO) |
| 2c | 3-phenyl | 191 | 26 | IR: 2836, 2778 (CHO); 1H NMR: 9.83 (CHO), 14.12 (NH) |
| 2d | 1,3-dimethyl | 78 | 64 | IR: 2809, 2729 (CHO); 1H NMR: 2.42, 3.79 (CH3), 9.82 (CHO) |
| 2e | 1-methyl-3-phenyl | 61 | 74 | IR: 2829, 2779 (CHO); 1H NMR: 3.94 (CH3), 9.95 (CHO) |
These aldehydes serve as precursors for further functionalization and ring closure steps.
Formation of the Diazepine Ring System
The key step to obtain 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e]diazepine involves condensation reactions of pyrazole-4-carbaldehydes with o-phenylenediamine derivatives:
- The aldehyde group reacts with 1,2-diaminobenzene under controlled conditions to form the fused diazepine ring via cyclization.
- This condensation leads to tetrahydrobenzo[b]pyrazolo[3,4-e]diazepine derivatives.
Typical reaction conditions:
- Solvents: Often polar aprotic solvents like DMF or ethanol.
- Temperature: Mild heating to facilitate cyclization.
- Reaction time: Several hours depending on scale and substituents.
This synthetic strategy is well-documented for producing the fused bicyclic diazepine system with good selectivity and yields.
Characterization and Purification
The synthesized compound is characterized by:
- Melting point determination using digital capillary apparatus.
- Infrared spectroscopy (IR) to confirm functional groups (e.g., aldehyde, amine, ring closures).
- Nuclear Magnetic Resonance (1H and 13C NMR) to assign chemical shifts and confirm structure.
- Mass spectrometry (MS) for molecular weight and fragmentation pattern confirmation.
Purification is generally achieved by recrystallization from suitable solvents (ethanol, ethanol-water mixtures) or chromatographic techniques.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrazolone formation | Hydrazines + β-ketoesters | 1,3-disubstituted pyrazolones | Literature-based | Starting material for aldehyde synthesis |
| 2 | Vilsmeier-Haack formylation | DMF, POCl3, controlled temperature | Pyrazole-4-carbaldehydes | 26-74 | Key intermediate for diazepine synthesis |
| 3 | Nucleophilic substitution | Pyrazole aldehyde + o-bromophenol + KOH in DMF | Phenoxypyrazole derivatives | 66-73 | Optional substitution step |
| 4 | Cyclization (condensation) | Pyrazole aldehyde + 1,2-diaminobenzene | Tetrahydrobenzo[b]pyrazolodiazepine | Moderate to high | Forms the target fused diazepine ring |
| 5 | Purification and characterization | Recrystallization, NMR, IR, MS | Pure target compound | - | Confirm structure and purity |
Research Findings and Notes
- The synthetic route is versatile, allowing substitution on the pyrazole ring to modify biological activity.
- The condensation step to form the diazepine ring is critical and requires optimization of temperature and solvent.
- Some derivatives of these compounds have demonstrated cytotoxic activity against tumor cell lines, indicating the importance of precise synthetic control for medicinal chemistry applications.
- Spectroscopic data confirm the formation of the fused heterocyclic system, with characteristic chemical shifts and IR bands.
Q & A
Q. What are the standard synthetic routes for 1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine?
The compound is typically synthesized via multi-step organic reactions. A common approach involves constructing the pyrazolo[3,4-e][1,4]diazepine core through cyclization reactions. For example, amide derivatives can be synthesized from carboxylic acid precursors via acid chloride intermediates, followed by coupling with a heterocyclic amine . Green methods, such as sonication-assisted three-component reactions in aqueous media, have also been reported to improve yield and reduce reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming the structure, particularly to resolve the methyl group at position 1 and the hydrogenation pattern of the diazepine ring. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are used to validate molecular weight and functional groups. For example, 1H NMR data in deuterated solvents like CDCl3 or DMSO-d6 can distinguish between tautomeric forms and confirm regioselectivity .
Q. How is the purity of synthesized batches assessed?
Purity is evaluated using high-performance liquid chromatography (HPLC) with UV detection, often coupled with mass spectrometry (LC-MS) to detect trace impurities. Melting point analysis and thin-layer chromatography (TLC) are supplementary methods. For rigorous validation, elemental analysis (C, H, N) is recommended to confirm stoichiometric ratios .
Advanced Research Questions
Q. What strategies ensure chemoselectivity during functionalization of the diazepine core?
Chemoselective modifications require careful control of reaction conditions. For example:
- Acylation at N5 : Use acetic anhydride in non-polar solvents (e.g., toluene) to target the N5 atom without opening the diazepine ring .
- N8 Electrophilic Substitution : The Vilsmeier-Haack reagent selectively reacts at N8, though this may induce ring opening, necessitating kinetic control (low temperatures) to stabilize intermediates .
- Sonication-assisted synthesis : Water as a solvent and sonication improve selectivity by reducing side reactions, as demonstrated in the synthesis of pyrazolo[3,4-e][1,4]thiazepines .
Q. How are biological activities (e.g., oxytocin receptor binding) evaluated experimentally?
- Radioligand Binding Assays : Membranes from HEK cells stably expressing human oxytocin receptors (OTR) are incubated with tritiated ligands (e.g., [³H]-OT) and test compounds. Competitive binding curves determine IC50 values .
- Functional Assays : IP1 (inositol phosphate) accumulation assays using homogenous time-resolved fluorescence (HTRF) measure ligand efficacy and potency. Cells are co-transfected with OTR and a chimeric G-protein to amplify signaling .
Q. How do structural modifications impact kinase inhibition profiles?
Substitutions at N5 or N8 significantly alter bioactivity. For example:
Q. How to resolve contradictions in reported anti-inflammatory vs. pro-convulsant activities?
Discrepancies may arise from assay conditions (e.g., cell vs. animal models) or impurity profiles. Mitigation strategies include:
Q. What challenges arise when scaling up synthesis for preclinical studies?
- Solvent Choice : Aqueous sonication (green method) scales poorly due to cavitation efficiency limits; switching to microwave-assisted reactors may improve yield .
- Purification : Column chromatography becomes impractical; recrystallization in ethanol/water mixtures is preferred for gram-scale batches .
Q. How do structural analogs (e.g., Zolazepam) inform SAR studies?
Comparing the target compound with analogs like Zolazepam (a veterinary sedative) reveals:
Q. What emerging therapeutic applications are supported by patent literature?
Recent patents highlight its potential as a kinase modulator (LRRK2, NUAK1, TYK2) for autoimmune diseases. Key findings include:
Q. Methodological Recommendations
- Synthetic Optimization : Prioritize sonication or microwave methods for eco-friendly protocols .
- Data Validation : Use orthogonal assays (e.g., radioligand binding + functional IP1) to confirm biological activity .
- Structural Analysis : Combine X-ray crystallography (where feasible) with DFT calculations to resolve tautomeric ambiguities .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
